[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD20322 is a novel and potent inhibitor of Streptococcus pyogenes Cas9 (spCas9), a widely used enzyme in CRISPR gene-editing technology. This compound disrupts the binding of spCas9 to DNA, allowing for precise control over gene-editing activities in human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD20322 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of BRD20322 is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s inhibitory activity. This may include halogenation, alkylation, or acylation reactions under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and potency.
Industrial Production Methods
In an industrial setting, the production of BRD20322 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled temperature and pressure conditions.
Continuous Flow Chemistry: For more efficient production, continuous flow reactors may be employed, allowing for continuous synthesis and purification of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BRD20322 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of BRD20322, each with potentially unique biological activities and applications.
Scientific Research Applications
BRD20322 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the mechanisms of spCas9 inhibition and to develop new gene-editing technologies.
Biology: In biological research, BRD20322 is employed to control gene expression in cell lines, facilitating studies on gene function and regulation.
Medicine: The compound has potential therapeutic applications in gene therapy, where precise control over gene editing is crucial.
Industry: In the biotechnology industry, BRD20322 is used to enhance the efficiency and specificity of CRISPR-based gene-editing systems.
Mechanism of Action
BRD20322 exerts its effects by binding to spCas9 and disrupting its interaction with DNA. This inhibition is dose-dependent and allows for temporal control over gene-editing activities. The molecular targets and pathways involved include:
spCas9-DNA Binding: BRD20322 binds to the DNA-binding domain of spCas9, preventing it from interacting with target DNA sequences.
Gene Editing Control: By inhibiting spCas9, the compound provides researchers with precise control over the timing and extent of gene editing, reducing off-target effects and enhancing specificity.
Comparison with Similar Compounds
BRD20322 is unique in its potent inhibition of spCas9 and its ability to provide temporal control over gene editing. Similar compounds include:
BRD4098: Another spCas9 inhibitor with a different mechanism of action.
BRD9539: A compound that inhibits spCas9 but with lower potency compared to BRD20322.
BRD5678: A spCas9 inhibitor that also affects other CRISPR-associated proteins, making it less specific than BRD20322.
BRD20322 stands out due to its high potency, specificity, and ability to provide temporal control, making it a valuable tool in gene-editing research and applications .
Properties
Molecular Formula |
C28H32N2O2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C28H32N2O2/c1-29-25-15-14-21(13-12-20-8-4-2-5-9-20)18-24(25)27-23(26(29)19-31)16-17-30(27)28(32)22-10-6-3-7-11-22/h2,4-5,8-9,14-15,18,22-23,26-27,31H,3,6-7,10-11,16-17,19H2,1H3/t23-,26+,27-/m0/s1 |
InChI Key |
VKMSUCBTIAODNT-RNJDCESWSA-N |
Isomeric SMILES |
CN1[C@@H]([C@@H]2CCN([C@@H]2C3=C1C=CC(=C3)C#CC4=CC=CC=C4)C(=O)C5CCCCC5)CO |
Canonical SMILES |
CN1C(C2CCN(C2C3=C1C=CC(=C3)C#CC4=CC=CC=C4)C(=O)C5CCCCC5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.